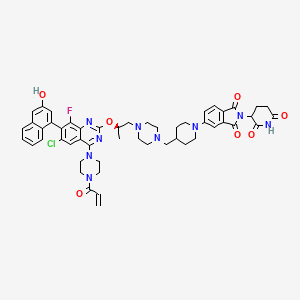
Hmgb1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HMGB1-IN-1 is a small molecule inhibitor specifically designed to target and inhibit the activity of High Mobility Group Box 1 (HMGB1) protein. HMGB1 is a non-histone chromatin-associated protein that plays a crucial role in various cellular processes, including DNA repair, transcription, and inflammation. This compound has gained significant attention due to its potential therapeutic applications in treating diseases associated with HMGB1 dysregulation, such as cancer, inflammatory disorders, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HMGB1-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions typically involve the use of reagents such as aldehydes, amines, and acids under controlled temperature and pH conditions.
Functional Group Modifications: The core structure is further modified by introducing specific functional groups that enhance the compound’s binding affinity and selectivity towards HMGB1. This step may involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized reaction conditions to ensure consistent product quality.
Process Optimization: Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards
Chemical Reactions Analysis
Types of Reactions: HMGB1-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its reduced form. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions
Major Products Formed:
Oxidized Derivatives: Products formed from oxidation reactions.
Reduced Derivatives: Products formed from reduction reactions.
Substituted Derivatives: Products formed from substitution reactions
Scientific Research Applications
HMGB1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HMGB1 in various chemical reactions and pathways.
Biology: Employed in biological studies to investigate the function of HMGB1 in cellular processes such as DNA repair, transcription, and inflammation.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with HMGB1 dysregulation, including cancer, inflammatory disorders, and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting HMGB1
Mechanism of Action
HMGB1-IN-1 exerts its effects by specifically binding to the HMGB1 protein and inhibiting its activity. The mechanism involves:
Binding to HMGB1: this compound binds to specific sites on the HMGB1 protein, preventing it from interacting with its target DNA and other proteins.
Inhibition of HMGB1 Functions: By inhibiting HMGB1, this compound disrupts various cellular processes regulated by HMGB1, including DNA repair, transcription, and inflammation.
Molecular Targets and Pathways: this compound affects pathways involving HMGB1, such as the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses .
Comparison with Similar Compounds
- Glycyrrhizin
- Ethyl Pyruvate
- HMGB1-IN-2
Properties
Molecular Formula |
C57H75N3O15 |
|---|---|
Molecular Weight |
1042.2 g/mol |
IUPAC Name |
[1-[(2R,3S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]triazol-4-yl]methyl (2S,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C57H75N3O15/c1-32(61)69-31-42-46(71-33(2)62)47(72-34(3)63)48(73-35(4)64)50(74-42)60-29-37(58-59-60)30-70-51(67)54(8)24-23-53(7)25-26-56(10)39(40(53)28-54)27-41(65)49-55(9)21-20-44(52(5,6)43(55)19-22-57(49,56)11)75-45(66)18-15-36-13-16-38(68-12)17-14-36/h13-18,27,29,40,42-44,46-50H,19-26,28,30-31H2,1-12H3/b18-15+/t40-,42?,43?,44+,46+,47?,48+,49-,50-,53-,54+,55+,56-,57-/m1/s1 |
InChI Key |
IUUFQRKCQQVFCR-QBADKEKSSA-N |
Isomeric SMILES |
CC(=O)OCC1[C@@H](C([C@@H]([C@@H](O1)N2C=C(N=N2)COC(=O)[C@]3(CC[C@@]4(CC[C@@]5(C(=CC(=O)[C@H]6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)OC(=O)/C=C/C8=CC=C(C=C8)OC)C)C)[C@H]4C3)C)C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N2C=C(N=N2)COC(=O)C3(CCC4(CCC5(C(=CC(=O)C6C5(CCC7C6(CCC(C7(C)C)OC(=O)C=CC8=CC=C(C=C8)OC)C)C)C4C3)C)C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide](/img/structure/B10862051.png)
![(3S)-1-cyano-N-[1-[4-(pent-4-ynylcarbamoyl)phenyl]imidazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B10862056.png)


![(2S)-2-[(5S)-7-[4-(dimethylamino)-4-methylpent-2-ynoyl]-1-oxo-2,7-diazaspiro[4.4]nonan-2-yl]-N-[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]-3-methylbutanamide](/img/structure/B10862075.png)
![(2S)-2-(4-fluorophenyl)-N-[(3S,4S)-4-methylsulfonyl-3,4-dihydro-2H-chromen-3-yl]propanamide](/img/structure/B10862078.png)
![2-(Decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(dimethylamino)propyl]amino]propanoate](/img/structure/B10862083.png)
![N-(6-amino-5-ethylpyridin-3-yl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide](/img/structure/B10862085.png)


![N-(2-Amino-5-pyrimidinyl)-N'-[(1R)-1-(5,7-difluoro-3-methyl-2-benzofuranyl)-2,2,2-trifluoroethyl]urea](/img/structure/B10862097.png)

